9-(Chloromethyl)-10-hexylanthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
823788-51-8 |
|---|---|
Molecular Formula |
C21H23Cl |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
9-(chloromethyl)-10-hexylanthracene |
InChI |
InChI=1S/C21H23Cl/c1-2-3-4-5-10-16-17-11-6-8-13-19(17)21(15-22)20-14-9-7-12-18(16)20/h6-9,11-14H,2-5,10,15H2,1H3 |
InChI Key |
PLAYPCCPLZTIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 9 Chloromethyl 10 Hexylanthracene
Chemical Transformations of the Chloromethyl Moiety
The chloromethyl group is the most reactive site in 9-(chloromethyl)-10-hexylanthracene, serving as a versatile anchor for a variety of chemical modifications. Its reactivity is primarily centered around the susceptibility of the benzylic carbon-chlorine bond to nucleophilic attack and its utility in metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement Reactions
The benzylic chloride in this compound is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions (S_N). A wide array of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse range of derivatives. This reactivity is analogous to that of the well-studied 9-(chloromethyl)anthracene (B151802). nih.gov
Common nucleophiles that can be expected to react with this compound include:
Oxygen nucleophiles: Alcohols and phenols can form ethers, while carboxylates can yield esters.
Nitrogen nucleophiles: Amines (primary, secondary, and tertiary) can afford the corresponding ammonium (B1175870) salts or, after deprotonation, the free amines. Amides and imides are also effective nucleophiles.
Sulfur nucleophiles: Thiols and thiophenols readily react to form thioethers.
Carbon nucleophiles: Cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Grignard reagents and organolithium compounds, while potent, may also react with the anthracene (B1667546) core.
Other nucleophiles: Azide ions can be used to introduce an azido (B1232118) group, a precursor for amines via reduction or for the construction of triazoles via "click" chemistry.
The general scheme for these reactions can be represented as follows:
9-(CH₂Cl)-10-(C₆H₁₃)-Anthracene + Nu⁻ → 9-(CH₂Nu)-10-(C₆H₁₃)-Anthracene + Cl⁻
where Nu⁻ represents a generic nucleophile.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on the known reactivity of similar benzylic chlorides.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 9-(Hydroxymethyl)-10-hexylanthracene |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 9-(Methoxymethyl)-10-hexylanthracene |
| Amine | Ammonia (NH₃) | 9-(Aminomethyl)-10-hexylanthracene |
| Cyanide | Sodium Cyanide (NaCN) | 9-(Cyanomethyl)-10-hexylanthracene |
| Thiolate | Sodium Thiophenolate (NaSPh) | 9-(Phenylthiomethyl)-10-hexylanthracene |
Palladium-Catalyzed Amination and Related Coupling Reactions
The chloromethyl group can also participate in palladium-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis. nih.gov While direct palladium-catalyzed amination of benzylic chlorides is less common than that of aryl halides, related coupling reactions can be envisaged. For instance, after conversion to the corresponding organometallic reagent (e.g., via a Grignard or organozinc intermediate), the 9-(methyl)-10-hexylanthracene moiety can be coupled with various partners.
More directly, palladium catalysts with specialized ligands have been developed for the coupling of benzylic chlorides with a range of nucleophiles, including amines, boronic acids (Suzuki coupling), and organostannanes (Stille coupling). rsc.org These reactions offer a high degree of control and functional group tolerance. For example, a Suzuki coupling reaction could be used to introduce an aryl or vinyl group at the methylene (B1212753) position.
A hypothetical palladium-catalyzed amination reaction is shown below:
9-(CH₂Cl)-10-(C₆H₁₃)-Anthracene + R₂NH + Pd Catalyst/Ligand → 9-(CH₂NR₂)-10-(C₆H₁₃)-Anthracene
The success of such reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions to avoid side reactions, such as homo-coupling or reduction.
Utilization as a Versatile Synthetic Handle for Further Derivatization
The ease of transformation of the chloromethyl group makes it a versatile synthetic handle. The initial substitution product can undergo further chemical modifications, allowing for the construction of complex molecular architectures. For example, the introduction of a cyano group via nucleophilic substitution provides a stepping stone for the synthesis of carboxylic acids, amides, or amines.
Furthermore, the chloromethyl group can be used to attach the 9-hexylanthracene (B14697293) unit to larger molecules, polymers, or surfaces. This is particularly relevant in materials science for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other functional materials.
Influence of the Hexyl Moiety on Molecular Conformation and Intermolecular Interactions
The hexyl group at the 10-position, while not directly participating in most chemical reactions of the chloromethyl group, plays a crucial role in determining the physical and solid-state properties of this compound and its derivatives.
The flexible hexyl chain can adopt various conformations, which will influence the packing of the molecules in the solid state. This, in turn, affects properties such as solubility, melting point, and crystal morphology. The steric bulk of the hexyl group can also influence the approach of reagents to the reactive chloromethyl site, although this effect is likely to be modest given the separation between the two substituents.
Intrinsic Reactivity of the Anthracene Core in Functionalized Systems
The anthracene core itself is a reactive diene and can participate in a variety of reactions, most notably cycloadditions. The substitution at the 9- and 10-positions significantly influences this reactivity.
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
Anthracene and its derivatives are well-known to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. researchgate.netorientjchem.orgresearchgate.netncl.ac.uk The reaction typically occurs across the 9- and 10-positions, as this leads to the formation of a more stable, less aromatic dibenzobarrelene system.
In the case of this compound, the presence of substituents at both the 9- and 10-positions will sterically hinder the approach of the dienophile. However, the reaction can still proceed, particularly with reactive dienophiles and under forcing conditions (e.g., high temperature or pressure).
A general scheme for the Diels-Alder reaction is as follows:
9-(CH₂Cl)-10-(C₆H₁₃)-Anthracene + Dienophile → [4+2] Cycloadduct
The reactivity of the anthracene core in this compound towards a given dienophile will be a balance between the steric hindrance of the substituents and the electronic nature of the anthracene system. The electron-donating nature of the hexyl group may slightly enhance the reactivity of the anthracene as a diene.
The table below provides examples of potential Diels-Alder reactions with various dienophiles.
| Dienophile | Expected Product |
| Maleic Anhydride | 9,10-Adduct with maleic anhydride |
| Dimethyl Acetylenedicarboxylate (DMAD) | 9,10-Adduct with DMAD |
| N-Phenylmaleimide | 9,10-Adduct with N-phenylmaleimide |
It is important to note that the reversibility of the Diels-Alder reaction is a key feature of anthracene chemistry. The cycloadducts can often be reverted to the starting materials upon heating, a property that has been exploited in the design of thermally responsive materials.
Lack of Available Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically detailing the reactivity, aromatization, and rearrangement processes of the chemical compound This compound .
Consequently, it is not possible to generate a detailed and informative article on the "Aromatization and Rearrangement Processes" of this compound as requested, due to the absence of published research on this specific topic. No data tables with research findings can be created as no such findings have been documented in the available scientific literature.
To provide an article that is both professional and authoritative, it is imperative that the content is based on established and verifiable research. In this instance, the foundational scientific information required to fulfill the request for an article on this compound is not present in the public domain.
Advanced Spectroscopic and Photophysical Characterization of Anthracene Derivatives
Electronic Absorption and Emission Characteristics of Anthracene (B1667546) Compoundsmdpi.comrsc.org
The electronic absorption and emission spectra of anthracene derivatives are fundamentally governed by the π-electron system of the fused aromatic rings. numberanalytics.com For 9-(Chloromethyl)-10-hexylanthracene, the core anthracene structure dictates the primary spectral features, which are then modulated by the electronic and steric influences of the chloromethyl and hexyl substituents at the 9 and 10 positions. nih.gov
The absorption spectrum of anthracene compounds in the UV-visible region is characterized by well-defined vibronic bands resulting from transitions to different vibrational levels of the excited electronic states. mdpi.com These bands are attributed to π-π* transitions within the aromatic system. rsc.org In solution, 9,10-disubstituted anthracenes typically exhibit structured absorption spectra between 325 and 420 nm. mdpi.com The emission spectra are often a mirror image of the absorption bands, displaying similar vibronic fine structure. mdpi.com
Analysis of π-π* Electronic Transitions and Frontier Orbital Energeticsrsc.org
The photophysical behavior of anthracene derivatives is rooted in the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, largely determines the wavelength of the lowest energy absorption band. researchgate.net In anthracene, the characteristic absorption and fluorescence arise from the transition between the ground state (S₀) and the first excited singlet state (S₁), which is a π-π* transition. mdpi.comnih.gov
Substituents at the 9 and 10 positions directly influence the energies of the HOMO and LUMO. nih.govacs.org
Hexyl Group : An alkyl group like hexyl is generally considered weakly electron-donating through an inductive effect and hyperconjugation. This effect tends to raise the energy of the HOMO more than the LUMO, leading to a slight reduction in the HOMO-LUMO gap and a small red-shift (shift to longer wavelength) in the absorption and emission spectra compared to unsubstituted anthracene.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to model these effects and predict the frontier orbital energies and resulting electronic spectra. rsc.orgrsc.org For this compound, the combination of a weakly donating and a withdrawing group presents a "push-pull" scenario, though the electronic communication is mediated through the anthracene core rather than direct conjugation. This substitution pattern is predicted to have a modest impact on the absorption maxima compared to the parent anthracene. rsc.org
Table 1: Predicted Frontier Orbital and Spectroscopic Effects for this compound
| Property | Effect of Hexyl Group | Effect of Chloromethyl Group | Combined Predicted Effect |
|---|---|---|---|
| HOMO Energy | Increase (destabilization) | Decrease (stabilization) | Net effect is minor |
| LUMO Energy | Minor Increase | Decrease (stabilization) | Decrease |
| HOMO-LUMO Gap | Slight Decrease | Minor change | Slight decrease, resulting in a red-shift |
| Absorption λₘₐₓ | Small red-shift | Red-shift | Red-shifted compared to anthracene |
| Emission λₘₐₓ | Small red-shift | Red-shift | Red-shifted compared to anthracene |
This table represents predicted trends based on established substituent effects in physical organic chemistry.
Luminescence Mechanisms: Fluorescence and Phosphorescence in Solution and Solid Statemdpi.com
Anthracene derivatives are known for their characteristic blue fluorescence. wikipedia.org Luminescence is the emission of light from an excited state and can occur through two main pathways: fluorescence and phosphorescence.
Fluorescence is the spin-allowed emission of a photon from the lowest excited singlet state (S₁) to the ground state (S₀). This process is typically rapid, with lifetimes in the nanosecond range. acs.org 9,10-disubstituted anthracenes often exhibit high fluorescence quantum yields (the ratio of photons emitted to photons absorbed) because the substituents can sterically hinder the twisting motions that often lead to non-radiative decay. rsc.org Unsubstituted anthracene has a fluorescence quantum yield of about 30%, which can increase significantly upon 9,10-substitution. rsc.org
Phosphorescence is the spin-forbidden emission from the lowest excited triplet state (T₁) to the ground state (S₀). Because it is spin-forbidden, it is a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. It is usually observed only at low temperatures or in rigid matrices where collisional deactivation of the long-lived triplet state is minimized. The chloromethyl group, containing a heavier chlorine atom, could potentially enhance the rate of intersystem crossing (ISC) from the S₁ to the T₁ state via the heavy-atom effect, which might slightly decrease the fluorescence quantum yield and increase the phosphorescence yield.
In the solid state , the luminescence properties can be drastically different from those in solution. mdpi.com Intermolecular interactions, particularly π-π stacking of the anthracene cores, become dominant. nih.gov These interactions can lead to the formation of non-emissive or weakly emissive aggregates, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov However, the bulky hexyl group on this compound would likely disrupt efficient face-to-face π-π stacking, potentially mitigating ACQ and preserving fluorescence in the solid state. acs.org
Investigations into Fluorescence Quenching Phenomenamdpi.com
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. chalcogen.ro It can occur through various mechanisms, including intermolecular and intramolecular pathways.
Excimer Formation : At high concentrations, an excited anthracene molecule can interact with a ground-state molecule to form an "excimer" (excited dimer). nih.gov Excimers typically emit light at a longer, unstructured wavelength compared to the monomer emission and often have lower quantum yields, leading to concentration-dependent quenching of the monomer fluorescence. mdpi.com The steric bulk of the hexyl and chloromethyl groups may hinder the close co-facial arrangement required for excimer formation.
Intramolecular Quenching : The chloromethyl group itself can act as a potential intramolecular quenching site. Photoinduced electron transfer (PET) is a possible mechanism, where an electron is transferred from the excited anthracene core to the electron-accepting C-Cl bond. This forms a charge-separated state that decays non-radiatively back to the ground state, thus quenching fluorescence. This type of quenching is known for other fluorophores with haloalkane substituents.
External Quenchers : Fluorescence can be quenched by other molecules in the solution. For instance, nitroaromatic compounds are well-known electron-accepting quenchers of anthracene fluorescence. chalcogen.ro The quenching process can be dynamic (collisional) or static (formation of a non-fluorescent complex). chalcogen.ro
Mechanofluorochromic Properties of Anthracene Derivativesmdpi.com
Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to a mechanical stimulus, such as grinding, shearing, or pressing. mdpi.com This property arises from a change in the solid-state molecular packing, which alters the intermolecular interactions and, consequently, the emissive state. mdpi.com
Anthracene derivatives have been shown to exhibit mechanofluorochromism. mdpi.com Typically, a crystalline sample with weak intermolecular interactions might show blue monomer emission. Upon grinding, the crystal lattice is disrupted, forming a more amorphous state where molecules can adopt a closer, more aggregated arrangement, such as an excimer-like state, leading to a red-shifted emission (e.g., green or yellow). mdpi.com This process is often reversible by heating (annealing) or exposing the ground sample to solvent fumes, which allows the molecules to rearrange back to their original crystalline state.
For this compound, the potential for mechanofluorochromism exists. The flexible hexyl chain and the polar chloromethyl group could lead to the formation of multiple stable or metastable packing polymorphs with different fluorescence properties. A transition between these solid-state forms induced by mechanical force would result in a change in the observed emission color.
Elucidation of Substituent Effects on Photophysical Behavior
The photophysical behavior of this compound is a direct consequence of the electronic and steric effects of its substituents at the 9 and 10 positions. These effects are crucial for tuning the properties of the anthracene core for specific applications. acs.orgrsc.org
Electronic Effects : The balance between the weakly electron-donating hexyl group and the inductively electron-withdrawing chloromethyl group modifies the frontier orbital energies. rsc.orgrsc.org This tuning affects the absorption and emission wavelengths. Stronger electronic effects, whether donating or withdrawing, generally lead to more significant shifts in the emission spectra. rsc.org The chloromethyl group also introduces a potential pathway for non-radiative decay through PET, which can influence the fluorescence quantum yield.
Steric Effects : The primary role of the bulky hexyl and chloromethyl groups is steric. They provide a "jacket" around the anthracene core, which has several consequences:
Increased Solubility : The nonpolar hexyl chain significantly improves solubility in common organic solvents. rsc.org
Inhibition of Aggregation : The steric hindrance prevents close π-π stacking between anthracene molecules. acs.org This is advantageous as it can reduce aggregation-caused quenching in both concentrated solutions and the solid state, leading to brighter materials. acs.org
Influence on Solid-State Packing : The size and shape of the substituents dictate how the molecules pack in a crystal, which is a key determinant of solid-state luminescence and mechanofluorochromic properties. mdpi.com
Table 2: Comparison of Substituent Effects on the Photophysical Properties of 9,10-Disubstituted Anthracenes
| Substituent | Electronic Effect | Steric Bulk | Effect on Quantum Yield (Φ_F) | Effect on Aggregation |
|---|---|---|---|---|
| -H (Anthracene) | Reference | Low | Moderate (~0.3) | Prone to aggregation/dimerization |
| -Phenyl | π-donating/withdrawing | Moderate | High | Hinders aggregation |
| -Thiophene | Electron-donating | Moderate | Decreased (due to ISC) rsc.org | Hinders aggregation |
| -Hexyl | Weakly donating (inductive) | High | High | Strongly hinders aggregation |
| -Chloromethyl | Withdrawing (inductive) | Moderate | Potentially reduced (PET) | Hinders aggregation |
This table provides a generalized comparison based on literature data. mdpi.comrsc.orgrsc.org
Computational and Theoretical Investigations of Anthracene Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are a powerful tool for elucidating the geometric and electronic structures of molecules. Methods like Density Functional Theory (DFT) are frequently employed to predict the properties of anthracene (B1667546) derivatives. orientjchem.org For a molecule like 9-(Chloromethyl)-10-hexylanthracene, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms.
Molecular Orbital Theory Analysis: HOMO-LUMO Energy Gaps
Molecular Orbital (MO) theory is fundamental to understanding the electronic transitions and reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical reactivity. aimspress.com
In anthracene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. researchgate.net The nature and position of substituents can significantly modulate the energies of these frontier orbitals. Electron-donating groups, such as alkyl chains (like the hexyl group), tend to raise the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO. The chloromethyl group, with its electronegative chlorine atom, is expected to have an electron-withdrawing effect.
Studies on various substituted anthracenes have shown that it is possible to tune the HOMO-LUMO gap by altering the substituents. nih.gov A smaller HOMO-LUMO gap generally implies that the molecule can be excited with lower energy (longer wavelength) light and is typically more reactive. researchgate.net For this compound, the interplay between the electron-donating hexyl group and the electron-withdrawing chloromethyl group would determine the precise energies of the HOMO and LUMO and the resulting energy gap.
Table 1: Illustrative HOMO-LUMO Gaps of Substituted Anthracenes (Theoretical Values)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Anthracene | -5.58 | -1.89 | 3.69 |
| 9,10-Dimethylanthracene | -5.42 | -1.82 | 3.60 |
| 9-Nitroanthracene | -6.01 | -2.54 | 3.47 |
Note: The values in this table are representative examples from computational studies on related anthracene derivatives and are intended for illustrative purposes only. Actual values for this compound would require specific calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that can be difficult to observe experimentally. nih.gov For this compound, the chloromethyl group is a key site of reactivity.
Computational studies on similar benzylic halides have elucidated the mechanisms of nucleophilic substitution reactions. These reactions can proceed through either an SN1 mechanism, involving the formation of a carbocation intermediate, or an SN2 mechanism, involving a concerted attack by a nucleophile. The stability of the potential carbocation at the methylene (B1212753) bridge, influenced by the electron-donating nature of the anthracene ring system, would be a critical factor. DFT calculations can be used to model the potential energy surfaces for both pathways, helping to predict the more favorable mechanism under different conditions.
Furthermore, computational studies have been conducted on the Diels-Alder reaction of 9-bromomethylanthracene, a closely related compound. orientjchem.org These studies investigate the kinetics and regioselectivity of the reaction, providing a framework for understanding how the substituents on the anthracene core influence its reactivity as a diene. Similar computational approaches could be applied to this compound to predict its behavior in cycloaddition reactions. The use of 9-(chloromethyl)anthracene (B151802) as a functional initiator in polymerization reactions also points to its utility in controlled reaction mechanisms. acs.org
Quantitative Structure-Property Relationship (QSPR) Studies on Functionalized Anthracenes
Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical relationships between the structural features of molecules and their physicochemical properties. researchgate.netacs.org These models can then be used to predict the properties of new, unsynthesized compounds, accelerating the discovery of materials with desired characteristics. acs.orgnih.gov
For functionalized anthracenes, QSPR models could be developed to predict a range of properties, including their photophysical characteristics (e.g., absorption and emission wavelengths), solubility, and biological activity. A key descriptor in QSPR studies of polycyclic aromatic hydrocarbons is lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP). researchgate.netresearchgate.netmdpi.com The hexyl group in this compound would significantly increase its lipophilicity, a factor that is crucial for its behavior in biological systems and its solubility in various solvents.
Other molecular descriptors used in QSPR models for anthracenes could include topological indices, electronic parameters (such as HOMO and LUMO energies), and steric descriptors. nih.govnih.gov By correlating these descriptors with experimentally determined properties for a series of related anthracene derivatives, a predictive QSPR model can be built. Such a model could then be used to estimate the properties of this compound and guide the design of new derivatives with optimized properties for specific applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of specifically substituted anthracenes like 9-(Chloromethyl)-10-hexylanthracene remains a field ripe for innovation. While established methods exist, the future lies in developing more efficient, selective, and environmentally benign synthetic routes.
Key Research Thrusts:
Greener Synthetic Approaches: A significant trend in chemical synthesis is the move towards "green chemistry." frontiersin.org For this compound, this involves minimizing hazardous reagents and solvents. Research into solid-phase synthesis or the use of recyclable catalysts, such as silica (B1680970) gel-supported zinc bromide for Friedel-Crafts type reactions, presents a more sustainable alternative to traditional methods. beilstein-journals.org Investigations into solvent-free reactions or reactions in aqueous media are also emerging frontiers.
Flow Chemistry and Automation: The adoption of continuous flow chemistry could offer significant advantages for the synthesis of anthracene (B1667546) derivatives. This technology allows for precise control over reaction parameters (temperature, pressure, reaction time), often leading to higher yields, improved safety for handling reactive intermediates, and easier scalability compared to batch processes.
Exploration of Multi-Functional Materials Incorporating this compound
The combination of the fluorescent anthracene core with a reactive "handle" (the chloromethyl group) makes this compound an ideal candidate for incorporation into complex, multi-functional materials. rsc.orgcapes.gov.br The hexyl group ensures solubility and processability, which is crucial for device fabrication.
Emerging Applications:
Organic Electronics: Anthracene derivatives are foundational materials in organic electronics, used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). beilstein-journals.orgresearchgate.netnumberanalytics.com The chloromethyl group of this compound can be used to covalently bond the chromophore to polymer backbones or other functional molecules. This could lead to the development of advanced materials for deep-blue OLEDs or highly stable organic semiconductors. researchgate.netrsc.org
Chemical Sensors and Probes: The fluorescence of the anthracene unit is sensitive to its local environment. By functionalizing the chloromethyl group with specific recognition units, it is possible to design chemosensors that signal the presence of specific analytes (ions, molecules) through changes in fluorescence (e.g., quenching or enhancement).
Photoresponsive Materials: The anthracene core is known for its ability to undergo [4+4] photodimerization. mdpi.comnih.gov This reversible photochemical reaction can be harnessed to create photo-switchable materials. By incorporating this compound into polymers or self-assembled monolayers, materials with light-controllable properties, such as wettability, adhesion, or optical characteristics, could be fabricated.
Table 1: Potential Applications of this compound in Multi-Functional Materials
| Application Area | Role of this compound | Potential Advantage |
| Organic Electronics (OLEDs, OFETs) | Covalently-bound emissive or charge-transporting unit | Improved material stability, enhanced charge mobility, and controlled morphology. numberanalytics.com |
| Fluorescent Chemosensors | Serves as the fluorescent reporter and anchor for a receptor unit | High sensitivity and selectivity through tailored receptor design. |
| Photoresponsive Polymers | Acts as a photo-switchable cross-linking agent via photodimerization | Enables remote, non-invasive control over material properties using light. mdpi.comnih.gov |
| Bioconjugation | A fluorescent tag for labeling biomolecules | The chloromethyl group can react with nucleophilic sites on proteins or DNA. |
Advanced Characterization Techniques for Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is critical for rational material design. Advanced characterization techniques are indispensable in this pursuit. gatech.eduprinceton.edu
Synchrotron-Based Methods: Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful for probing the molecular packing and orientation of thin films of materials derived from this compound. gatech.edu This is crucial for understanding charge transport in OFETs. X-ray Fluorescence (XRF) can provide elemental mapping, confirming the distribution of the material in a composite. gatech.edu
Advanced Microscopy: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology of thin films, which significantly impacts device performance. researchgate.net Emerging techniques like Cathodoluminescence SEM (CL-SEM) can correlate the material's morphology with its light-emitting properties on a micro-scale. gatech.edu
In-Situ Spectroscopy: To understand how materials function within a device or respond to stimuli, in-situ characterization is key. For example, monitoring the changes in the fluorescence or Raman spectra of a material during device operation or upon exposure to an analyte can provide direct insight into the dynamic structure-property relationships. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool for studying the kinetics of photoreactions like dimerization in solution. nih.gov
Interdisciplinary Approaches in Materials Science and Organic Chemistry
The full potential of this compound will be unlocked through collaborations that bridge the gap between fundamental organic chemistry and applied materials science. frontiersin.orgmdpi.com
Computational Modeling and Synthesis: The synergy between computational chemists and synthetic chemists is becoming increasingly important. Density Functional Theory (DFT) calculations can predict the photophysical and electronic properties of new derivatives before they are synthesized, guiding synthetic efforts toward molecules with the most promising characteristics for a specific application.
Chemistry and Device Engineering: A close partnership between chemists synthesizing novel materials and engineers fabricating and testing devices is essential. This iterative feedback loop—where device performance data informs the next round of molecular design and synthesis—is the fastest route to innovation in organic electronics and sensor technology. rsc.org
Biology and Materials Science: For applications in bioconjugation or biological sensing, collaboration with biochemists and cell biologists is crucial. This ensures that the designed materials are not only functional but also compatible with biological systems.
The continued exploration of this compound and its derivatives, driven by these future research directions, promises to yield a new generation of high-performance organic materials tailored for a wide array of advanced applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-(Chloromethyl)-10-hexylanthracene, and what analytical methods confirm its purity and structure?
- Synthesis : The compound is often synthesized via Friedel-Crafts alkylation or halogenation of anthracene derivatives. For example, 9-(chloromethyl)anthracene derivatives are used as chain stoppers in polymerization reactions, where reaction conditions (e.g., solvent, temperature) are optimized to control substitution patterns .
- Characterization : Purity and structure are confirmed using:
- 1H NMR spectroscopy to verify substituent positions and integration ratios.
- Size Exclusion Chromatography (SEC) with a photodiode array (PDA) detector (absorption at 376 nm) to track functional group incorporation .
- X-ray crystallography (referenced in organometallic synthesis protocols) for definitive structural elucidation .
Q. What solubility challenges are associated with this compound, and how can they be mitigated during experimental design?
- The compound exhibits limited solubility in polar solvents, which can lead to inconsistent reagent dispersion in reactions (e.g., polymerizations). This issue is observed in studies where lower chain-stopper concentrations paradoxically yielded higher polymer molar masses due to inhomogeneous mixing .
- Mitigation strategies :
- Use high-booint, non-polar solvents (e.g., toluene) to enhance dissolution during synthesis.
- Employ sonication or elevated temperatures to improve solubility before reaction initiation.
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Hazards : Chloromethyl groups are associated with potential carcinogenicity and respiratory irritation, as seen in structurally similar compounds like chloromethyl methyl ether .
- Precautions :
- Use fume hoods , gloves , and N95 respirators during handling.
- Store in airtight containers away from ignition sources and metals (to avoid corrosion) .
Advanced Research Questions
Q. How can researchers optimize the molar mass of polymers synthesized using this compound as a chain stopper?
- Key factors :
- Concentration control : Lower chain-stopper concentrations generally increase polymer molar mass, but solubility limitations may require iterative adjustments to achieve target values .
- Reaction monitoring : Use real-time SEC-PDA to track unreacted chain stopper and adjust feed rates dynamically.
Q. What methodological approaches resolve discrepancies between calculated and observed molar masses when using this compound in polymerization reactions?
- Root cause analysis : Discrepancies arise from solubility-driven inhomogeneity or side reactions (e.g., crosslinking).
- Resolution strategies :
- Multi-technique validation : Cross-reference SEC data with MALDI-TOF MS for accurate mass determination.
- NMR end-group analysis : Quantify unreacted chain stopper to refine stoichiometric calculations .
Q. How does the electronic structure of this compound influence its reactivity in organometallic reactions?
- Electronic effects : The electron-withdrawing chloromethyl group activates the anthracene core for electrophilic substitution, while the hexyl chain enhances steric bulk, directing reactivity to specific positions.
- Case study : In organoboron synthesis, similar anthracene derivatives undergo regioselective functionalization at the 9- and 10-positions, guided by steric and electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
